molecular formula C12H7BrN2O B1376255 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine CAS No. 934331-04-1

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Cat. No. B1376255
M. Wt: 275.1 g/mol
InChI Key: FHOAGYMBRQDLBL-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a chemical compound with the CAS Number: 934331-04-1 . It has a molecular weight of 275.1 . The IUPAC name for this compound is 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a solid at room temperature . It has a molecular weight of 275.1 .

Scientific Research Applications

Application 1: Antibacterial Agents

  • Summary of the Application : 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine derivatives have been evaluated as potential antibacterial agents . The increasing resistance to antibiotics worldwide has stimulated the development of new bacterial inhibitors .
  • Methods of Application or Experimental Procedures : The antimicrobial analyses of the synthesized compounds were based on minimum inhibitory concentration determination, against four strains of bacteria . The compounds were also docked against enterotoxin protein of S. aureus which belongs to Staphylococcal enterotoxin type A (SEA) .
  • Results or Outcomes : The results showed that the synthesized compounds have elicited good activity profile against methicillin-resistant Staphylococcus aureus (S. aureus), the bacterium that is largely responsible for hospital-acquired infections . In vitro and in silico studies revealed that compounds 3d, 3g, and 3h have demonstrated significant antibacterial activity in comparison to the standard control drug ampicillin and streptomycin .

Application 2: Antimicrobial Activity Studies

  • Summary of the Application : 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine derivatives have been investigated for their antimicrobial activities against various bacteria strains and related drug-resistant isolates .
  • Methods of Application or Experimental Procedures : The antimicrobial activities of the synthesized compounds were investigated via the microdilution method . Molecular docking and molecular dynamics simulations of the compounds were performed using the DNA gyrase enzyme .
  • Results or Outcomes : The compounds showed good to strong antimicrobial activities . In particular, P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) and P6 showed gentamicin-equivalent activity against P. aeruginosa, with a MIC of 16 μg mL −1, while P7 showed better activity than gentamicin, with a MIC of 8 μg mL −1 .

Application 3: Antimicrobial Activity Studies Against Drug-Resistant Isolates

  • Summary of the Application : 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine derivatives have been investigated for their antimicrobial activities against various bacteria strains and related drug-resistant isolates .
  • Methods of Application or Experimental Procedures : The antimicrobial activities of the synthesized compounds were investigated via the microdilution method . Molecular docking and molecular dynamics simulations of the compounds were performed using the DNA gyrase enzyme .
  • Results or Outcomes : The compounds showed good to strong antimicrobial activities . In particular, P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) and P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) showed better activity against E. faecalis isolate and E. coli isolate than ampicillin with a MIC of 16 μg mL −1 . In addition, P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) and P6 showed gentamicin-equivalent activity against P. aeruginosa, with a MIC of 16 μg mL −1, while P7 showed better activity than gentamicin, with a MIC of 8 μg mL −1 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAGYMBRQDLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of commercially available 4-hydroxy-3-amino-pyridine 14 (4 g, 36 mmol) in DCM (200 ml) were added triethyl amine (6.3 ml, 1.25 eq) and a solution of 4-bromo-benzoyl chloride (15, Rb═H, 8 g, 36 mmol, 1 eq, 0.3M in DCM). The reaction mixture was allowed to reach room temperature and the mixture was stirred for 16 hrs. The mixture was filtered, washed with DCM and ether to furnish crude 16 (Rb═H) as a solid material which was used in the next step without further purification. Hexachloroethane (10.2 g, 43 mmol, 2.5 eq) was dissolved in DCM (150 ml) and triphenyl phosphine (13.56 g, 51.69 mmol, 3 eq) and triethyl amine (19.2 ml, 137.8 mmol, 8 eq) was added. The mixture was stirred for 10 minutes at room temperature and crude compound 16 (Rb═H) was added slowly in 5 equal portions. The mixture was stirred at room temperature for 64 hrs after which time TLC analysis (DCM/MeOH, 97/3, v/v, Rf 0.3) revealed complete reaction. The solution was concentrated and the residue was suspended in DCM. The mixture was filtered and the residue washed with DCM and diethyl ether to give crude 17 (Rb═H) which was used in the next step without further purification.
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6.3 mL
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reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
10.2 g
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
13.56 g
Type
reactant
Reaction Step Six
Quantity
19.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
crude compound 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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